Cas no 2092023-48-6 (1-(2-Methylpropyl)-3-oxocyclobutane-1-carbonitrile)

1-(2-Methylpropyl)-3-oxocyclobutane-1-carbonitrile is a specialized cyclic nitrile compound featuring a ketone functional group at the 3-position of the cyclobutane ring. Its structure, incorporating both a nitrile and a carbonyl group, makes it a versatile intermediate in organic synthesis, particularly for constructing complex heterocycles and functionalized cyclobutane derivatives. The 2-methylpropyl substituent enhances its lipophilicity, which can be advantageous in medicinal chemistry applications. This compound is valued for its reactivity in nucleophilic additions and cycloaddition reactions, offering synthetic flexibility in pharmaceutical and agrochemical research. High purity grades ensure consistent performance in demanding applications. Proper handling is recommended due to its potential reactivity.
1-(2-Methylpropyl)-3-oxocyclobutane-1-carbonitrile structure
2092023-48-6 structure
Product name:1-(2-Methylpropyl)-3-oxocyclobutane-1-carbonitrile
CAS No:2092023-48-6
MF:C9H13NO
MW:151.205622434616
CID:5793387
PubChem ID:131413213

1-(2-Methylpropyl)-3-oxocyclobutane-1-carbonitrile Chemical and Physical Properties

Names and Identifiers

    • EN300-1819154
    • 2092023-48-6
    • 1-(2-methylpropyl)-3-oxocyclobutane-1-carbonitrile
    • 1-(2-Methylpropyl)-3-oxocyclobutane-1-carbonitrile
    • Inchi: 1S/C9H13NO/c1-7(2)3-9(6-10)4-8(11)5-9/h7H,3-5H2,1-2H3
    • InChI Key: KPRRBYPPHHCSKP-UHFFFAOYSA-N
    • SMILES: O=C1CC(C#N)(C1)CC(C)C

Computed Properties

  • Exact Mass: 151.099714038g/mol
  • Monoisotopic Mass: 151.099714038g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 213
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.9
  • Topological Polar Surface Area: 40.9Ų

1-(2-Methylpropyl)-3-oxocyclobutane-1-carbonitrile Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1819154-1.0g
1-(2-methylpropyl)-3-oxocyclobutane-1-carbonitrile
2092023-48-6
1g
$1029.0 2023-06-01
Enamine
EN300-1819154-0.25g
1-(2-methylpropyl)-3-oxocyclobutane-1-carbonitrile
2092023-48-6
0.25g
$946.0 2023-09-19
Enamine
EN300-1819154-5g
1-(2-methylpropyl)-3-oxocyclobutane-1-carbonitrile
2092023-48-6
5g
$2981.0 2023-09-19
Enamine
EN300-1819154-5.0g
1-(2-methylpropyl)-3-oxocyclobutane-1-carbonitrile
2092023-48-6
5g
$2981.0 2023-06-01
Enamine
EN300-1819154-1g
1-(2-methylpropyl)-3-oxocyclobutane-1-carbonitrile
2092023-48-6
1g
$1029.0 2023-09-19
Enamine
EN300-1819154-0.5g
1-(2-methylpropyl)-3-oxocyclobutane-1-carbonitrile
2092023-48-6
0.5g
$987.0 2023-09-19
Enamine
EN300-1819154-2.5g
1-(2-methylpropyl)-3-oxocyclobutane-1-carbonitrile
2092023-48-6
2.5g
$2014.0 2023-09-19
Enamine
EN300-1819154-0.1g
1-(2-methylpropyl)-3-oxocyclobutane-1-carbonitrile
2092023-48-6
0.1g
$904.0 2023-09-19
Enamine
EN300-1819154-10.0g
1-(2-methylpropyl)-3-oxocyclobutane-1-carbonitrile
2092023-48-6
10g
$4421.0 2023-06-01
Enamine
EN300-1819154-0.05g
1-(2-methylpropyl)-3-oxocyclobutane-1-carbonitrile
2092023-48-6
0.05g
$864.0 2023-09-19

Additional information on 1-(2-Methylpropyl)-3-oxocyclobutane-1-carbonitrile

1-(2-Methylpropyl)-3-oxocyclobutane-1-carbonitrile: A Comprehensive Overview

1-(2-Methylpropyl)-3-oxocyclobutane-1-carbonitrile, also known by its CAS registry number 2092023-48-6, is a compound of significant interest in the fields of organic chemistry and materials science. This compound is characterized by its unique molecular structure, which combines a cyclobutane ring with a ketone group and a nitrile functional group. The presence of these functional groups imparts distinctive chemical properties, making it a valuable molecule for various applications.

The molecular structure of 1-(2-Methylpropyl)-3-oxocyclobutane-1-carbonitrile is notable for its compact cyclobutane ring, which introduces strain into the molecule. This strain can influence the compound's reactivity and stability, making it an interesting subject for studying ring-strain effects in organic chemistry. The ketone group at the 3-position of the cyclobutane ring adds to the molecule's complexity, providing potential sites for nucleophilic attack or other chemical transformations. Additionally, the nitrile group at the 1-position introduces electron-withdrawing effects, further modulating the compound's chemical behavior.

Recent studies have highlighted the potential of 1-(2-Methylpropyl)-3-oxocyclobutane-1-carbonitrile in the development of advanced materials. Researchers have explored its use as a precursor in polymer synthesis, where its unique functional groups can serve as reactive sites for cross-linking or chain extension reactions. The compound's ability to undergo various types of polymerization has been demonstrated in recent publications, showcasing its versatility in materials science applications.

In terms of synthesis, 1-(2-Methylpropyl)-3-oxocyclobutane-1-carbonitrile can be prepared through a variety of methods, including cycloaddition reactions and intramolecular cyclization processes. One recent study reported a novel approach involving the use of transition metal catalysts to facilitate the formation of the cyclobutane ring. This method not only enhances the efficiency of the synthesis but also provides greater control over the stereochemistry of the product, which is crucial for applications requiring high purity and specific structural properties.

The physical properties of 1-(2-Methylpropyl)-3-oxocyclobutane-1-carbonitrile are also worth noting. Its melting point and boiling point have been determined through thermogravimetric analysis and differential scanning calorimetry, providing valuable data for its handling and storage. The compound's solubility in various solvents has been studied, revealing its compatibility with polar aprotic solvents, which is advantageous for its use in solution-based chemical reactions.

From an environmental perspective, recent research has focused on assessing the biodegradability and toxicity of 1-(2-Methylpropyl)-3-oxocyclobutane-1-carbonitrile. Studies conducted under controlled laboratory conditions indicate that the compound exhibits moderate biodegradability under aerobic conditions. However, further research is needed to fully understand its environmental impact and to develop strategies for minimizing any potential risks associated with its use.

In conclusion, 1-(2-Methylpropyl)-3-oxocyclobutane-1-carbonitrile, with its CAS number 2092023-48-6, represents a versatile and intriguing compound with diverse applications in organic chemistry and materials science. Its unique molecular structure, coupled with recent advancements in synthesis and application techniques, positions it as a promising candidate for future innovations in these fields.

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